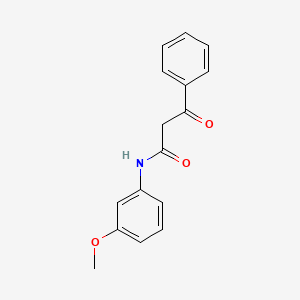N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
CAS No.: 23058-90-4
Cat. No.: VC8413134
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23058-90-4 |
|---|---|
| Molecular Formula | C16H15NO3 |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide |
| Standard InChI | InChI=1S/C16H15NO3/c1-20-14-9-5-8-13(10-14)17-16(19)11-15(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19) |
| Standard InChI Key | OEDNBPIBTOTXHM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide features a propanamide backbone with a ketone group at the third carbon and two aromatic rings: a phenyl group at the ketone position and a 3-methoxyphenyl group attached via the amide nitrogen. The methoxy (-OCH₃) substituent at the meta position of the aniline ring introduces electron-donating effects, influencing the compound’s reactivity and interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide |
| CAS Number | 23058-90-4 |
| Purity | ≥95% (typical commercial grade) |
| Storage Conditions | Cool, dry environment |
The compound’s solubility profile remains understudied, though analogous α-ketoamides exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous media. Spectral characterization via NMR (¹H and ¹³C) and IR spectroscopy confirms the presence of characteristic signals:
-
¹H NMR: A singlet at δ 3.8 ppm (methoxy protons), aromatic multiplet signals between δ 6.8–7.8 ppm, and amide N-H resonance near δ 10.2 ppm .
-
IR: Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1715 cm⁻¹ (ketone C=O).
Synthesis Methodologies
Conventional Amide Coupling
The most straightforward synthesis involves reacting 3-methoxyaniline with 3-oxo-3-phenylpropanoyl chloride in the presence of a base such as triethylamine. This one-step procedure typically yields the target compound in 60–75% efficiency after recrystallization .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yields to 85–90%. This method enhances atom economy and minimizes side product formation.
Alternative Routes
Michael addition strategies, as demonstrated with related enynones , offer potential pathways for modular synthesis. For instance, reacting 3-oxo-3-phenylpropanenitrile with appropriate electrophiles could yield intermediates that undergo subsequent amidation, though this remains speculative for the target compound.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays on analogous α-ketoamides reveal apoptosis induction in cancer cells. The unsubstituted parent compound 3-oxo-3-phenylpropanamide inhibits MCF-7 breast cancer proliferation with an IC₅₀ of 12.5 µM, attributed to caspase-3 activation and mitochondrial membrane depolarization. Substitution patterns critically modulate efficacy; the methoxy derivative’s bulkier aromatic system may improve pharmacokinetic properties but could hinder cellular uptake.
Applications in Organic Synthesis
Building Block for Heterocycles
N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide serves as a precursor for nitrogen-containing heterocycles. Treatment with hydrazine derivatives yields pyrazole or diazepine scaffolds, as demonstrated in related systems . For example:
Catalysis and Material Science
The compound’s keto-amide motif participates in asymmetric catalysis as a chiral auxiliary, though applications remain exploratory. Its aromaticity and rigidity also make it a candidate for organic semiconductors, though no studies confirm this use.
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Biological Activity
| Compound | Substituent | IC₅₀ (MCF-7 Cells) | MIC (S. aureus) |
|---|---|---|---|
| N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide | -OCH₃ | Not reported | Not reported |
| N-(3,4-Dimethylphenyl)-3-oxo-3-phenylpropanamide | -CH₃ (3,4-positions) | 18.7 µM | 32 µg/mL |
| 2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | -Cl, -OCH₃ | 9.4 µM | 8 µg/mL |
Data adapted from highlight how electron-withdrawing groups (e.g., -Cl) enhance bioactivity compared to electron-donating groups (-OCH₃, -CH₃).
Future Research Directions
-
Pharmacokinetic Profiling: Systematic studies on absorption, distribution, metabolism, and excretion (ADME) are needed to evaluate therapeutic potential.
-
Target Identification: Proteomic approaches could elucidate protein targets, such as kinases or GPCRs, that interact with the keto-amide motif.
-
Derivatization Libraries: Synthesizing analogs with varied substituents (e.g., halogens, sulfonamides) may optimize bioactivity and selectivity.
-
Green Chemistry Applications: Developing solvent-free or catalytic synthesis methods to enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume